molecular formula C16H11B B1600963 2-Bromo-3-phenylnaphthalene CAS No. 610284-27-0

2-Bromo-3-phenylnaphthalene

Cat. No. B1600963
M. Wt: 283.16 g/mol
InChI Key: GDQSRRFKYLCYMF-UHFFFAOYSA-N
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Description

“2-Bromo-3-phenylnaphthalene” is a chemical compound with the linear formula C16H11Br . It is part of a collection of rare and unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3-phenylnaphthalene” has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-3-phenylnaphthalene” are not available, similar compounds are known to undergo various reactions. For instance, the Diels–Alder reactions of furan and 2-methylfuran with 3-bromo-1‑phenylprop-2-ynone have been studied at B3LYP/6-311G (d, p) level of theory .

Scientific Research Applications

Synthesis of Arylnaphthalene Lactones

Research by Eghbali et al. (2008) demonstrated the synthesis of arylnaphthalene lignan lactones, which are significant due to their anticancer and antiviral properties. They developed a one-pot multicomponent coupling reaction involving phenylacetylene, carbon dioxide, and 3-bromo-1-phenyl-1-propyne, which leads to the formation of a 1,6-diyne. This intermediate then undergoes cyclization to produce the desired arylnaphthalene lactones, highlighting a potential use of related bromo-phenylnaphthalene compounds in medicinal chemistry (Eghbali, Eddy, & Anastas, 2008).

Synthesis of 2-Phenylnaphthalenes

Wang et al. (2011) developed a protocol for synthesizing 2-phenylnaphthalene, where the benzyl carbon acts as a nucleophilic center in the presence of amide nitrogen and acetate oxygen. This protocol leads to the selective formation of a naphthalene scaffold through dimerization of reactants. Such methods can be relevant for compounds like 2-bromo-3-phenylnaphthalene, especially in the context of material science or organic synthesis (Wang et al., 2011).

Inhibition of Photosynthetic Electron Transport

Goněc et al. (2017) studied several halogenated 1-hydroxynaphthalene-2-carboxanilides, which showed significant activity in inhibiting photosynthetic electron transport (PET) in spinach chloroplasts. These compounds, including bromo-phenylnaphthalene derivatives, interact with chlorophyll a and aromatic amino acids in pigment-protein complexes, particularly in Photosystem II. This research suggests potential applications in understanding and manipulating photosynthetic processes (Goněc et al., 2017).

Heat Transfer Fluids for High-Temperature Energy Applications

McFarlane et al. (2010) evaluated phenylnaphthalenes, including bromo-phenylnaphthalene compounds, as heat transfer fluids for high-temperature energy applications. They assessed the thermodynamic properties of these compounds under conditions relevant to heat transport, including critical temperature, pressure, and density. Their study suggests that bromo-phenylnaphthalene derivatives could be suitable for heat transfer in power generation and separation processes up to 800 K due to their low melting point, low vapor pressure, high critical temperature, and resistance to thermal decomposition (McFarlane, Luo, Garland, & Steele, 2010).

Potential Anti-Cancer Applications

Saji et al. (2021) conducted spectroscopic analysis and molecular docking studies on 2-bromo-6-methoxynaphthalene, a compound structurally related to 2-bromo-3-phenylnaphthalene, to explore its potential as an anti-cancer drug. Their study, which included FT-IR, FT-Raman, UV-VIS analysis, and natural bonding orbitals, indicated that the compound might have anti-cancer activities, with low binding energy suggesting potential for drug development (Saji, Prasana, Muthu, & George, 2021).

properties

IUPAC Name

2-bromo-3-phenylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br/c17-16-11-14-9-5-4-8-13(14)10-15(16)12-6-2-1-3-7-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQSRRFKYLCYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477104
Record name 2-Bromo-3-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-phenylnaphthalene

CAS RN

610284-27-0
Record name 2-Bromo-3-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Sar, J Chauhan, S Sen - ACS omega, 2020 - ACS Publications
Arylated building blocks or heterocycles are key to myriad applications, including pharmaceutical drug discovery, materials sciences, and many more. Herein, we have reported a mild …
Number of citations: 6 pubs.acs.org

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